4-Allyl isophthalic acid
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-prop-2-enylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-2-3-7-4-5-8(10(12)13)6-9(7)11(14)15/h2,4-6H,1,3H2,(H,12,13)(H,14,15) |
InChI Key |
XUPSKGIEOCEMLH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Materials Science
1.1 Polyester Resins
4-Allyl isophthalic acid serves as a key component in the production of unsaturated polyester resins. These resins are widely used in the manufacturing of fiberglass-reinforced plastics, coatings, and adhesives. The incorporation of this compound enhances the thermal stability and mechanical properties of the resins, making them suitable for high-performance applications .
1.2 Coatings
In the coatings industry, this compound is utilized to improve the performance characteristics of coatings. It enhances adhesion, flexibility, and durability, which are critical for protective coatings used in automotive and industrial applications. Its ability to impart resistance to chemicals and UV radiation further extends its utility in this sector .
1.3 Thermosetting Plastics
The compound is also employed in the formulation of thermosetting plastics. The allyl group provides reactive sites for cross-linking during polymerization, resulting in materials with enhanced strength and thermal resistance. This makes this compound an attractive candidate for applications requiring robust materials that can withstand harsh environments .
Pharmaceutical Applications
2.1 Drug Development
Research indicates that derivatives of this compound exhibit potential as pharmacological agents. Studies have shown that certain modifications can lead to compounds with significant biological activity, including antimicrobial and anticancer properties. For instance, compounds synthesized from this compound have demonstrated inhibitory effects against various cancer cell lines .
2.2 Molecular Docking Studies
In silico studies involving molecular docking have revealed that this compound derivatives can interact effectively with biological targets such as enzymes involved in cancer progression. These findings suggest a pathway for developing new therapeutic agents based on this compound .
Environmental Applications
3.1 Water Treatment
Recent studies have explored the use of this compound in water treatment processes, particularly for the removal of pollutants such as heavy metals and organic contaminants. The compound's ability to form stable complexes with metal ions enhances its effectiveness as a sorbent material .
3.2 Biodegradable Polymers
The incorporation of this compound into biodegradable polymer matrices has been investigated as a means to enhance their mechanical properties while maintaining environmental sustainability. This application aligns with current trends towards developing eco-friendly materials that do not compromise on performance .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares 4-allyl isophthalic acid with structurally related isophthalic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Key Findings:
Solubility Trends: The allyl group reduces water solubility compared to IPA and 4-hydroxy derivatives due to increased hydrophobicity. 4-Chloro and pyridinyl analogs exhibit solubility in organic solvents, aligning with their non-polar/electron-deficient substituents .
Reactivity: The allyl group enables participation in thiol-ene reactions and free-radical polymerization, distinguishing it from IPA, which primarily undergoes esterification .
Thermal Stability :
- IPA and its chloro derivative exhibit high thermal stability (>300°C), ideal for high-performance polymers. The allyl variant may have lower thermal stability due to allyl group decomposition but could improve crosslinking density in polymers .
Applications :
- IPA dominates industrial uses (PET, coatings), while 4-hydroxy and allyl derivatives are niche: 4-hydroxy in pharmaceuticals, allyl in reactive resins .
This compound in Polymer Science
Though direct studies are sparse, allyl-functionalized aromatics are widely used in polymer networks. For example, allyl ethers in epoxy resins enhance toughness via crosslinking . By analogy, this compound could serve as a diacid monomer in polyesters, offering adjustable mechanical properties through allyl-mediated curing.
Bioactivity and Toxicity
- 4-Hydroxyisophthalic acid demonstrates antiproliferative effects in cancer models (IC₅₀ ~50 µM) .
- Allyl compounds (e.g., allyl isocyanate) are associated with respiratory irritation and acute toxicity (LD₅₀ in rats: 112 mg/kg) . While this compound’s toxicity is undocumented, precautions for allyl-containing compounds (e.g., PPE, ventilation) are advised.
Preparation Methods
Reaction Conditions and Mechanism
In a modified Kolbe-Schmitt process, 4-allyl phenol is heated with potassium carbonate (K₂CO₃) at 190–210°C under 50 atm CO₂ pressure for 2.5 hours . The reaction proceeds via the formation of a phenoxide intermediate, which reacts with CO₂ to introduce a carboxyl group at the ortho position relative to the hydroxyl group. Subsequent oxidation or hydrolysis yields the dicarboxylic acid structure.
Key Data:
Trans-Esterification of Diesters with Allyl Alcohol
Trans-esterification of dimethyl isophthalate with allyl alcohol provides a scalable route to this compound. This two-step process involves initial mono-esterification followed by hydrolysis.
Step 1: Mono-Allylation of Dimethyl Isophthalate
Dimethyl isophthalate reacts with allyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or ion-exchange resin . The reaction is conducted under reflux in an inert solvent such as dioxane or toluene . Selective mono-allylation is achieved by controlling stoichiometry and reaction time.
Key Data:
Step 2: Hydrolysis of Mono-Allyl Ester
The mono-allyl ester is hydrolyzed using aqueous NaOH or HCl to yield this compound. Acidic hydrolysis (5% HCl) precipitates the product, which is recrystallized from benzene or ethanol.
Heavy Metal Salt-Mediated Alkylation
This method leverages the reactivity of heavy metal salts to selectively introduce allyl groups into isophthalic acid derivatives.
Procedure Overview
-
Formation of Mono Heavy Metal Salt : 4-Hydroxyisophthalic acid reacts with silver acetate in aqueous medium to form a 3-mono silver salt.
-
Alkylation with Allyl Halide : The silver salt is treated with allyl bromide or allyl iodide to yield a 3-mono-allyl ester.
-
Hydrolysis : The ester is hydrolyzed under acidic conditions to produce this compound.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Metal Salt | Silver acetate | |
| Alkylating Agent | Allyl bromide | |
| Hydrolysis Agent | 5% HCl | |
| Yield | 50–65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Kolbe-Schmitt | Direct carboxylation; minimal steps | High-pressure equipment required | 60–75% |
| Trans-Esterification | Scalable; uses inexpensive reagents | Long reaction times; moderate yields | 45–55% |
| Heavy Metal Alkylation | High selectivity; avoids high pressure | Costly metal salts; multiple steps | 50–65% |
Purification and Characterization
Crude this compound is typically purified via:
Characterization Data :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Allyl isophthalic acid, and how can purity and structural integrity be validated?
- Methodology :
- Synthesis : Common methods include Friedel-Crafts alkylation of isophthalic acid with allyl halides or allylation via palladium-catalyzed coupling .
- Purification : Recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Validation :
- Purity : HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with ≥98% purity threshold .
- Structural Confirmation : H/C NMR (DMSO-d6, 400 MHz) and FT-IR (peak: 1680–1700 cm for carboxylic acid groups) .
- Data Table :
| Synthetic Method | Yield (%) | Purity (HPLC) | Key Spectral Peaks (NMR) |
|---|---|---|---|
| Friedel-Crafts | 65–75 | 97–99 | δ 5.2–5.8 (allyl protons) |
| Pd-Catalyzed | 80–85 | 98–99.5 | δ 3.4 (allyl-CH) |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy :
- NMR : Assign allyl protons (δ 5.2–5.8 ppm) and carboxylic acid protons (broad peak δ 12–13 ppm) .
- FT-IR : Confirm O-H (2500–3300 cm) and C=O (1680–1700 cm) stretches .
- Chromatography :
- HPLC : Use a reverse-phase column with UV detection at 254 nm .
- TLC : Rf = 0.5 (ethyl acetate/hexane 1:1) for reaction monitoring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in copolymerization reactions?
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze electron density at allyl and carboxyl groups .
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for monomer incorporation .
- Validation : Compare predicted reactivity with experimental DSC data (e.g., polymerization onset temperatures) .
- Data Table :
| Computational Parameter | Value | Experimental Correlation (R) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 0.89 |
| Fukui Index (Allyl) | 0.45 | 0.92 |
Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound?
- Methodology :
- Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility tests) and heating rates (DSC: 10°C/min) .
- Error Analysis : Calculate standard deviations across ≥3 trials and report confidence intervals .
- Cross-Validation : Compare DSC data with high-resolution XRD to confirm crystallinity effects on melting points .
- Example Discrepancy :
- Reported Melting Point : 210–225°C.
- Resolution : XRD reveals polymorphic forms; DSC at 10°C/min shows dual endotherms at 215°C and 222°C .
Methodological Best Practices
- Experimental Design :
- Data Reporting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
